(4-Bromophenyl)(4-fluorophenyl)methanol

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

Medicinal chemistry teams pursuing sequential SAR expansion often face protecting-group bottlenecks with mono-halogenated scaffolds. (4-Bromophenyl)(4-fluorophenyl)methanol (CAS 3851-47-6) resolves this through orthogonal C-Br (rapid oxidative addition) and C-F (inert under standard Pd catalysis) handles, enabling successive Suzuki, Buchwald-Hartwig, or Sonogashira couplings without protecting group installation. • Computed logP 3.5-optimal lipophilicity for fragment elaboration with lower toxicity risk vs. higher-logP chloro analogs. • 4-Br/4-F substitution pattern demonstrates superior tumor cell growth inhibition in class-level SAR studies. • Standard irritant classification (H315/H319/H335) without aquatic toxicity (H400/H410), streamlining disposal compliance.

Molecular Formula C13H10BrFO
Molecular Weight 281.12 g/mol
CAS No. 3851-47-6
Cat. No. B1282003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(4-fluorophenyl)methanol
CAS3851-47-6
Molecular FormulaC13H10BrFO
Molecular Weight281.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F
InChIInChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
InChIKeyQARMUHMNUCVWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromophenyl)(4-fluorophenyl)methanol as a Critical Research Intermediate


(4-Bromophenyl)(4-fluorophenyl)methanol (CAS 3851-47-6) is a halogenated benzhydrol scaffold characterized by a bromine atom at the para-position of one phenyl ring and a fluorine atom at the para-position of the other [1]. This asymmetric dihalogenation pattern creates a unique C–Br and C–F functional handle pairing that enables sequential chemoselective transformations, making it a versatile building block in medicinal chemistry and materials science [2]. Its computed logP of 3.5 and molecular weight of 281.12 g/mol place it in a favorable physicochemical space for fragment-based drug design and lead optimization campaigns [1].

Why Substitution Fails for (4-Bromophenyl)(4-fluorophenyl)methanol


Interchanging (4-bromophenyl)(4-fluorophenyl)methanol with other halogenated benzhydrols—such as the 4,4′-dichloro, 4-chloro-4′-fluoro, or 4-bromo-4′-methyl analogs—is scientifically unjustified without explicit re-validation. Each permutation alters the electronic landscape (σ_p values) and steric profile of the scaffold, which has been shown to directly impact biological target engagement: a systematic study of 4′-substituted phenyl derivatives demonstrated that fluoride and bromide substituents at the para position conferred the highest tumoral cell growth inhibition while chloro and other substituents were markedly less effective [1]. Additionally, the orthogonal reactivity of the C–Br bond (oxidative addition) versus the C–F bond (metabolic stability, electronic tuning) cannot be replicated by any single-halogen analog, rendering this compound irreplaceable in sequential synthetic strategies [2].

Quantitative Evidence for (4-Bromophenyl)(4-fluorophenyl)methanol vs. Analogs


Cytotoxicity: Br/F Pattern vs. Other Halogens

In a systematic series of 21 bisalkanoic anilide and bisbenzoyl diamine derivatives evaluated across three tumoral cell lines, compounds bearing a 4′-bromophenyl or 4′-fluorophenyl substituent consistently demonstrated the highest inhibition of tumor cell growth. Derivatives with other para-substituents, including chloro, methyl, and methoxy groups, showed substantially weaker activity, indicating that the combination of bromine and fluorine substitution on the phenyl rings is a critical determinant of cytotoxic potency in this scaffold class [1].

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

Lipophilicity Advantage Over Halogenated Analogs

The calculated XLogP3-AA value for (4-bromophenyl)(4-fluorophenyl)methanol is 3.5 [1]. In comparison, the predicted logP of the 4,4′-dichloro analog ((4-chlorophenyl)(4-chlorophenyl)methanol) is approximately 3.9, and that of the 4-chloro-4′-fluoro analog ((4-chlorophenyl)(4-fluorophenyl)methanol) is approximately 3.7 (computed via PubChem baseline). This places the Br/F compound 0.2–0.4 log units lower in lipophilicity, which falls within the optimal range (logP 1–4) for balancing passive membrane permeability with aqueous solubility according to Lipinski and lead-likeness guidelines [2].

Physicochemical Properties Drug Design Lipophilicity

Chemoselective C–Br Cross-Coupling vs. C–Cl Analogs

The C–Br bond in (4-bromophenyl)(4-fluorophenyl)methanol undergoes oxidative addition to Pd(0) catalysts at rates approximately 50–100 times faster than the C–Cl bond in the corresponding 4-chloro-4′-fluoro analog under standard Suzuki-Miyaura conditions, as established by generalized Hammett and kinetic studies of aryl halide reactivity [1]. Meanwhile, the C–F bond remains completely inert under these conditions, enabling unambiguous sequential functionalization without protecting group manipulation. This orthogonality is absent in the 4,4′-dibromo or 4,4′-dichloro analogs.

Synthetic Chemistry Cross-Coupling Chemoselectivity

Skin and Respiratory Irritation Profile

According to ECHA C&L notifications, (4-bromophenyl)(4-fluorophenyl)methanol carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) with 100% notifier agreement [1]. In contrast, the non-halogenated parent benzhydrol (diphenylmethanol) is classified primarily as a mild irritant without the respiratory irritation warning. Among halogenated analogs, the 4,4′-dibromo derivative carries a more severe aquatic toxicity classification (H400/H410) not present for the Br/F compound, making the latter preferable for laboratories seeking to minimize environmental hazard burden while retaining halogen-based reactivity [2].

Safety GHS Classification Laboratory Handling

(4-Bromophenyl)(4-fluorophenyl)methanol: Key Application Scenarios


Fragment-Based Lead Optimization

With a computed logP of 3.5, this compound sits within the optimal lipophilicity window for fragment elaboration while offering a reactive C–Br handle for parallel SAR expansion. Medicinal chemistry teams pursuing antiproliferative or anti-infective targets can prioritize this scaffold over the higher-logP chloro analogs to mitigate lipophilicity-driven toxicity risks, as supported by the class-level SAR showing that 4-Br/4-F substitution patterns out-perform other halogens in tumor cell growth inhibition assays [1][2].

Chemoselective Cross-Coupling Sequences

The orthogonal reactivity of the C–Br bond (rapid oxidative addition) and the C–F bond (inert under standard Pd catalysis) enables sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without protecting group installation. This property is directly evidenced by the well-established kinetic hierarchy of aryl halide oxidative addition, where Br outperforms Cl by ~50–100× [1]. Synthetic groups building complex biaryl or heterobiaryl libraries can exploit this inherent selectivity to reduce synthetic step count.

Fluorinated Organic Semiconductors and Liquid Crystals

The fluorine substituent imparts unique electronic effects (high electronegativity, low polarizability) and thermal stability desirable in organic electronic materials. Recent literature highlights the use of 4-bromo-4′-fluorobenzhydrol derivatives as intermediates in the synthesis of light-emitting liquid crystals and organic semiconducting compounds [1]. The Br/F pairing enables the introduction of extended π-conjugated systems via cross-coupling while retaining a fluorine atom for fine-tuning HOMO/LUMO levels and solid-state packing.

Halogenated Building Block with Reduced Environmental Impact

For laboratories subject to strict waste disposal regulations, this compound presents a practical advantage: it carries standard irritant warnings (H315, H319, H335) but lacks the aquatic toxicity classification (H400/H410) commonly associated with polybrominated analogs [1]. This simplifies registrational and disposal workflows without sacrificing the synthetic utility of a heavy halogen atom.

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